(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
CAS No.: 115716-98-8
Cat. No.: VC4527919
Molecular Formula: C9H5Cl2NO
Molecular Weight: 214.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115716-98-8 |
|---|---|
| Molecular Formula | C9H5Cl2NO |
| Molecular Weight | 214.05 |
| IUPAC Name | (Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
| Standard InChI | InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+ |
| Standard InChI Key | JYYKWIXMUMUGGD-AATRIKPKSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, (2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile, reflects its core structure: a prop-2-enenitrile backbone substituted with a 2,4-dichlorophenyl group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₉H₅Cl₂NO, with a molecular weight of 214.05 g/mol (calculated from atomic masses). The Z-configuration denotes the spatial arrangement of substituents around the double bond, critical for stereochemical activity .
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is absent in the provided sources, analogous structures like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (C₁₅H₁₁Cl₂NOS) offer comparative insights. In the thioamide derivative, X-ray diffraction revealed a dihedral angle of 72.24° between the dichlorophenyl and benzene rings, stabilized by intramolecular O-H···S hydrogen bonding . For the target nitrile, similar intramolecular interactions (e.g., O-H···N≡C) may influence planarity and packing efficiency.
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data, extrapolated from similar compounds, would likely include:
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IR Spectroscopy: A strong absorption band near ~2200 cm⁻¹ (C≡N stretch) and a broad peak at ~3200–3500 cm⁻¹ (O-H stretch).
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NMR Spectroscopy:
Physicochemical Properties
Computed Physicochemical Parameters
Using PubChem’s computational tools (as applied to related compounds in and ), the following properties are predicted:
| Property | Value |
|---|---|
| XLogP3-AA | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (nitrile, hydroxyl) |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 50.1 Ų |
These values suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with nitrile-based pharmaceuticals .
Biological and Industrial Relevance
Industrial Applications
Commercial availability (e.g., VWR International and Molcore ) indicates use as a building block in agrochemical or pharmaceutical synthesis. Its nitrile group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines.
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